

A Guide to the Thermochemical Landscape of 2-Cyclohexylcyclohexanol: From Estimation to Application

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Compound of Interest

Compound Name: 2-Cyclohexylcyclohexanol

Cat. No.: B1582334

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Introduction: The Unseen Importance of Thermochemical Data

In the intricate world of drug development and chemical process safety, understanding the energetic properties of a molecule is not merely an academic exercise; it is a cornerstone of safe and efficient practice. **2-Cyclohexylcyclohexanol** ($C_{12}H_{22}O$), a secondary alcohol with a notable bicyclic structure, presents a case study in the challenges and necessities of thermochemical characterization.^{[1][2][3][4][5]} Its structural motifs are common in various chemical entities, making a thorough understanding of its stability, reactivity, and energy profile crucial for predicting its behavior in synthesis, formulation, and under thermal stress.^{[6][7]}

Thermochemical data, such as the enthalpy of formation ($\Delta_f H^\circ$), Gibbs free energy of formation ($\Delta_f G^\circ$), and heat capacity (C_p), govern everything from reaction spontaneity to the potential for thermal runaway events. For researchers, this data informs reaction design and optimization. For process safety professionals, it is fundamental to conducting hazard analyses and ensuring that manufacturing processes are robust and safe.^{[6][7]}

This technical guide addresses the current landscape of thermochemical data for **2-Cyclohexylcyclohexanol**. Given the scarcity of direct experimental measurements for this specific molecule, we will pivot to a more instructive approach. This document will serve as both a repository for available estimated data and a methodological guide for researchers on

how to obtain these critical parameters through established estimation, experimental, and computational techniques.

Part 1: Predictive Thermochemistry - Group Contribution Methods

In the absence of experimental data, group contribution methods provide a powerful first-pass estimation of thermochemical properties based solely on molecular structure. These methods dissect a molecule into its constituent functional groups and sum the predefined contributions of each group to estimate the overall property.

The Joback Method: A Versatile Estimation Tool

The Joback method is a widely used group-contribution technique that predicts eleven key thermodynamic properties.^{[1][8][9][10][11]} It assumes that interactions between groups are negligible and relies on a simple summation of group parameters. For **2-Cyclohexylcyclohexanol**, the molecule is broken down into its fundamental groups (e.g., -CH₂, >CH-, >CHOH for a cyclic alcohol).

The key properties estimated via the Joback method include:

- Enthalpy of Formation ($\Delta_f H^\circ_{\text{gas}}$): The energy change when 1 mole of the compound in its ideal gas state is formed from its constituent elements in their standard states.^{[8][9]}
- Gibbs Free Energy of Formation ($\Delta_f G^\circ$): A measure of the spontaneity of the formation reaction.^[8]
- Heat Capacity ($C_{p,\text{gas}}$): The amount of heat required to raise the temperature of the substance by one degree, described by a temperature-dependent polynomial.^[1]
- Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$) and Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$).^{[8][9]}

The Crippen Method: Estimating Lipophilicity

The octanol-water partition coefficient (logP) is a critical parameter in drug development, correlating directly with a compound's lipophilicity and influencing its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.^{[2][12]} The Crippen method

calculates logP by classifying each atom based on its chemical environment and summing the specific contributions of each atom type.[\[2\]](#)[\[4\]](#)[\[13\]](#)[\[14\]](#)

Estimated Data for 2-Cyclohexylcyclohexanol

The following table summarizes the thermochemical and physical properties of **2-Cyclohexylcyclohexanol** as calculated by these group-contribution methods. It is crucial to recognize these values as estimations, which should be substantiated by experimental or higher-level computational data for critical applications.

Property	Value	Unit	Method	Source
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	-45.47	kJ/mol	Joback	[8]
Enthalpy of Formation (Ideal Gas, $\Delta_f H^\circ_{\text{gas}}$)	-354.94	kJ/mol	Joback	[8]
Enthalpy of Fusion ($\Delta_{\text{fus}} H^\circ$)	15.67	kJ/mol	Joback	[8]
Enthalpy of Vaporization ($\Delta_{\text{vap}} H^\circ$)	59.53	kJ/mol	Joback	[8]
Octanol/Water Partition Coefficient (logP _{oct/wat})	3.118	-	Crippen	[8]
Normal Boiling Point (T _{boil})	600.57	K	Joback	[8]
Critical Temperature (T _c)	814.45	K	Joback	[8]
Critical Pressure (P _c)	2767.17	kPa	Joback	[8]

Part 2: Experimental Determination of Thermochemical Properties

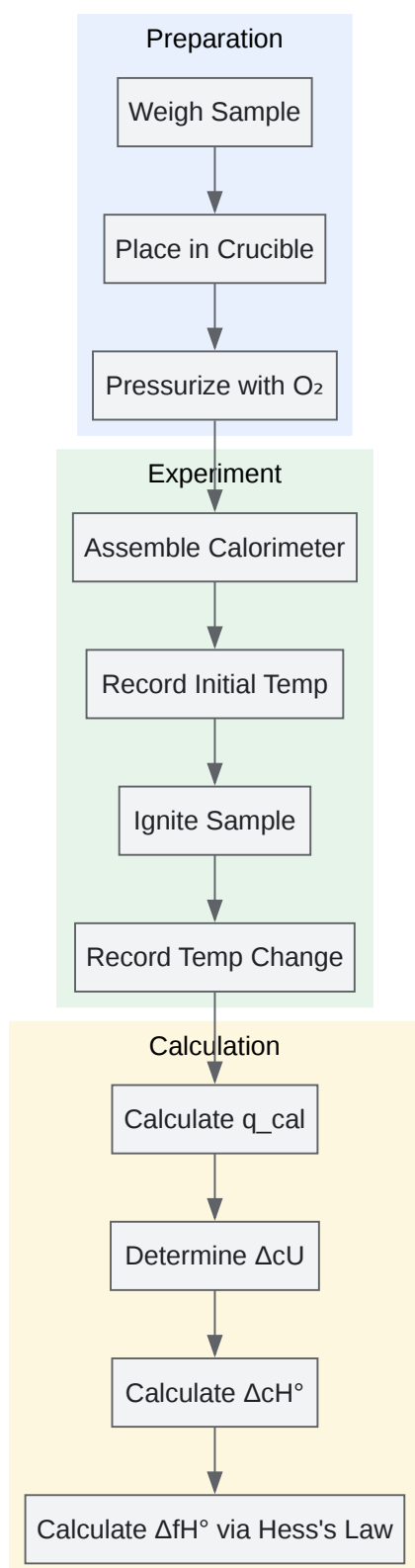
While estimations are useful, definitive thermochemical data for safety-critical applications must be derived from empirical measurement. The following sections detail the primary experimental workflows for obtaining the enthalpy of formation and heat capacity.

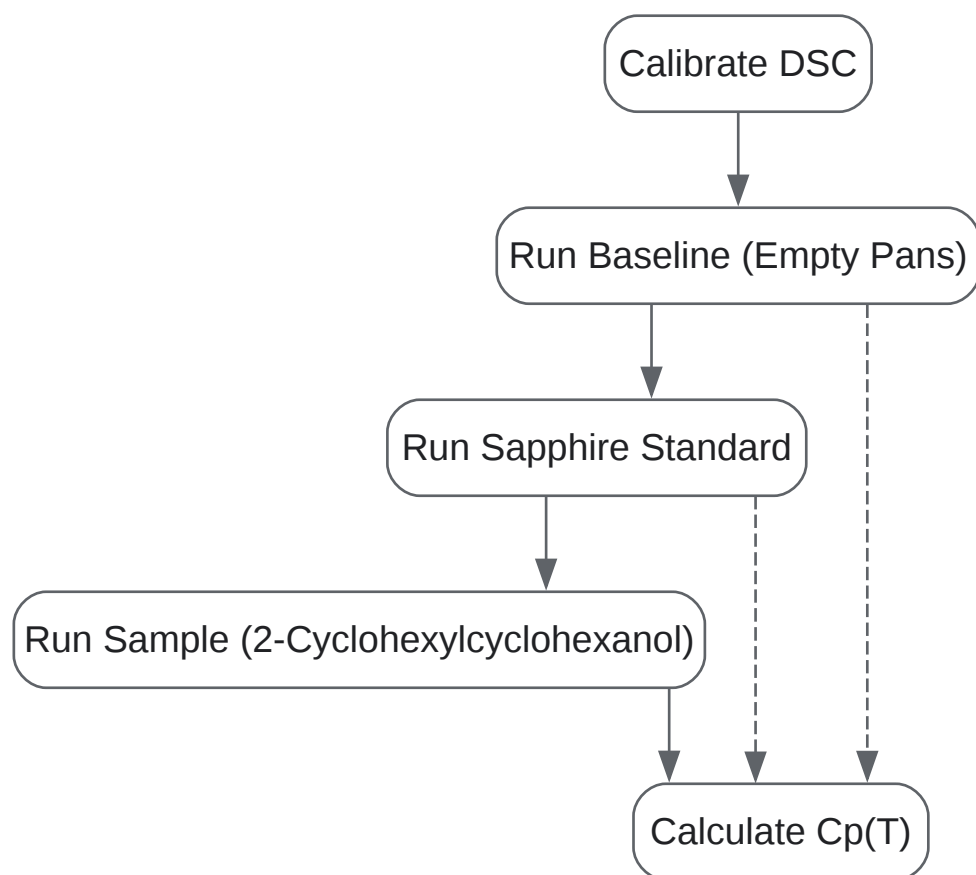
Workflow 1: Enthalpy of Combustion via Bomb Calorimetry

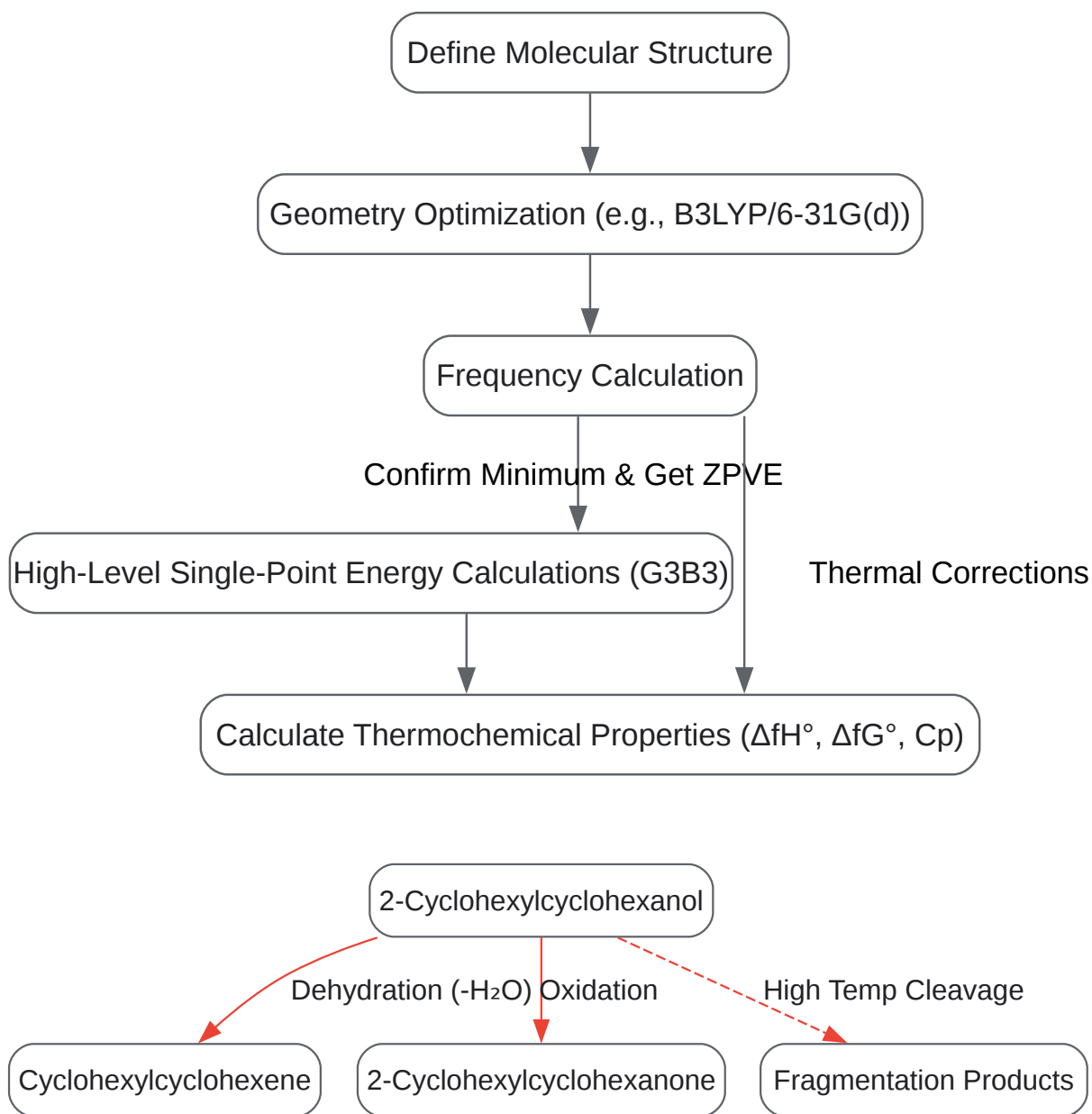
The standard enthalpy of formation of an organic compound is most commonly determined indirectly by measuring its enthalpy of combustion ($\Delta_c H^\circ$). This is achieved using a bomb calorimeter, a constant-volume device.^{[15][16][17]}

- **Sample Preparation:** A precise mass (typically 0.5-1.0 g) of high-purity **2-Cyclohexylcyclohexanol** is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.
- **Assembly and Pressurization:** The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm) to ensure complete combustion.
- **Calorimeter Setup:** The sealed bomb is submerged in a precisely measured mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
- **Ignition and Data Acquisition:** The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is meticulously recorded at regular intervals as it rises due to the heat released by the combustion, until it reaches a maximum and begins to cool.
- **Calculation:**
 - The heat absorbed by the calorimeter and water (q_{cal}) is calculated using the temperature change (ΔT) and the previously determined heat capacity of the calorimeter system (C_{cal}).

- The heat of combustion at constant volume ($\Delta_c U$) is determined from q_{cal} and the moles of sample burned.
- The standard enthalpy of combustion ($\Delta_c H^\circ$) is then calculated from $\Delta_c U$.
- Finally, the standard enthalpy of formation ($\Delta_f H^\circ$) is calculated using Hess's Law, applying the known standard enthalpies of formation for the combustion products (CO_2 and H_2O).







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